molecular formula C18H21FN4O B2973122 N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide CAS No. 1797650-61-3

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide

Cat. No.: B2973122
CAS No.: 1797650-61-3
M. Wt: 328.391
InChI Key: KFDZCMQSUMFESN-UHFFFAOYSA-N
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Description

N-[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]-2-(4-fluorophenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This specialty pyrimidine derivative is designed for use in biological screening and the investigation of structure-activity relationships (SAR). Compounds featuring pyrimidine cores, like this one, are frequently explored as potential kinase inhibitors . The structural motif of a pyrimidine ring substituted with a pyrrolidine group is a known pharmacophore in the development of antimalarial agents targeting cGMP-dependent protein kinase (PKG) . Furthermore, the inclusion of a substituted acetamide group is a common strategy in drug design to optimize properties such as metabolic stability and membrane permeability . Researchers may utilize this compound as a key intermediate or reference standard in projects aimed at developing novel therapeutics for various diseases. Its defined molecular structure makes it a valuable tool for probing biological mechanisms and optimizing lead compounds. This product is For Research Use Only (RUO). It is not intended for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O/c1-12-17(13(2)21-18(20-12)23-9-3-4-10-23)22-16(24)11-14-5-7-15(19)8-6-14/h5-8H,3-4,9-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDZCMQSUMFESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of Dimethyl and Pyrrolidinyl Groups: The dimethyl and pyrrolidinyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Attachment of the Fluorophenyl Acetamide Moiety: The final step involves the acylation of the pyrimidine derivative with 4-fluorophenyl acetic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain high-purity products.

    Quality Control: Rigorous testing and validation to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes or Receptors: Modulating their activity.

    Inhibiting or Activating Signaling Pathways: Affecting cellular processes.

    Interfering with DNA or RNA: Altering gene expression or protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Acetamides

The pyrimidine core is a critical feature shared with compounds such as N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate (). While both compounds share an acetamide linkage, the target compound substitutes the pyrimidine’s 2-position with pyrrolidine and introduces 4,6-dimethyl groups, enhancing lipophilicity.

Fluorophenyl-Substituted Analogs

The 4-fluorophenyl moiety is shared with N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (). Both compounds feature a fluorinated phenylacetamide chain, but the benzothiazole heterocycle in replaces the pyrimidine-pyrrolidine system. Benzothiazoles are known for their electron-deficient aromatic systems, which may enhance π-π stacking interactions with biological targets compared to pyrimidines.

Pyrrolidine-Containing Derivatives

The pyrrolidine substituent at the pyrimidine’s 2-position is structurally analogous to N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyanoquinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (). Both compounds incorporate nitrogen-rich heterocycles (pyrrolidine/pyrrole), which are often utilized to modulate solubility and bioavailability. However, the quinoline-indole scaffold in introduces a larger planar aromatic system, which may confer stronger intercalation properties in DNA-targeting applications compared to the smaller pyrimidine core .

Key Structural and Functional Differences

Table 1: Comparative Analysis of Structural Features

Compound Name Core Structure Substituents/Modifications Potential Implications Reference
Target Compound Pyrimidine 4,6-Dimethyl, pyrrolidine, 4-fluorophenyl Enhanced lipophilicity, kinase inhibition potential
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 4-fluorophenyl π-π stacking, antimicrobial activity
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate Pyrimidine Amino, dihydroxy High solubility, hydrogen-bonding
Quinoline-pyrrole derivatives () Quinoline-indole Pyrrole, piperidine DNA intercalation, larger aromatic surface

Table 2: Hypothesized Pharmacokinetic Properties

Property Target Compound Benzothiazole Analog () Dihydroxy Pyrimidine ()
LogP (Lipophilicity) Moderate (~3.5) High (~4.2) Low (~1.8)
Solubility (aq.) Low Very low High
Metabolic Stability High (fluorine, pyrrolidine) Moderate (benzothiazole) Low (polar groups)

Biological Activity

N-[4,6-Dimethyl-2-(pyrrolidin-1-YL)pyrimidin-5-YL]-2-(4-fluorophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with pyrrolidine under basic conditions. The final product is obtained through the reaction with 4-fluorophenyl acetamide. The compound's structure includes a pyrimidine ring, a pyrrolidine moiety, and a fluorinated phenyl group, which contribute to its biological activity.

Synthetic Route Overview

StepReagentsConditions
12-chloropyrimidine + pyrrolidineBasic conditions (e.g., potassium carbonate)
2Intermediate + 4-fluorophenyl acetamideReflux in organic solvent (e.g., DMF)

Antimicrobial Properties

Research has indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have been shown to possess antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The presence of the pyrrolidine ring enhances the interaction with biological targets, potentially increasing efficacy.

Anticancer Potential

This compound has been investigated for its potential as a therapeutic agent in cancer treatment. Studies suggest that similar compounds can act as kinase inhibitors, specifically targeting pathways involved in tumor growth . The fluorinated phenyl group may enhance lipophilicity and improve blood-brain barrier penetration, making it a candidate for treating central nervous system tumors .

3. Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Study on Antibacterial Activity : A study reported that pyrimidine derivatives showed minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
  • Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low nanomolar range against various cancer cell lines, suggesting they may effectively inhibit cancer cell proliferation .

4. Conclusion

This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling.
  • Catalyst Screening : Use 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity .

How should researchers characterize the compound's purity and structural integrity?

Basic Research Question
Methodological Workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identify proton environments (e.g., δ 2.03 ppm for CH₃, δ 7.28–7.5 ppm for aromatic protons) .
  • ¹³C NMR : Confirm carbonyl (C=O, ~170 ppm) and pyrimidine ring carbons .

Liquid Chromatography-Mass Spectrometry (LC-MS) : Verify molecular weight (e.g., m/z 362.0 [M+H]⁺) and purity (>95%) .

X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P2₁/c space group, R factor <0.05) .

Data Cross-Validation : Compare experimental and computed spectra (e.g., PubChem CID 2094909) to detect impurities .

How can researchers resolve contradictions in solubility data across different studies?

Advanced Research Question
Contradiction Analysis : Discrepancies may arise from solvent polarity, temperature, or polymorphic forms.
Methodological Approach :

Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) at 25–37°C .

Polymorph Characterization : Use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .

Hydrogen Bonding Analysis : Evaluate crystal structures for intermolecular interactions (e.g., N–H⋯O bonds) that affect solubility .

Example : A study reported 12 mg/mL in DMSO but <1 mg/mL in water. This aligns with hydrophobic substituents (4-fluorophenyl, pyrrolidine) dominating solubility behavior .

What in silico strategies can predict the compound's pharmacokinetics and target binding?

Advanced Research Question
Computational Workflow :

Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). The pyrrolidine and fluorophenyl groups show strong hydrophobic binding .

ADMET Prediction : Tools like SwissADME estimate:

  • Lipophilicity : LogP ~3.2 (moderate permeability).
  • Metabolic Stability : CYP3A4 susceptibility due to methyl groups .

Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess target residence time .

Validation : Compare with in vitro assays (e.g., microsomal stability) to refine models .

How do structural modifications to the pyrimidine core affect biological activity?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Modification Biological Impact Reference
4,6-Dimethyl Groups Enhances metabolic stability by reducing CYP oxidation
Pyrrolidinyl Substituent Improves solubility via N–H hydrogen bonding
4-Fluorophenyl Acetamide Increases target affinity (e.g., kinases)

Q. Experimental Design :

  • Synthesize analogs with substituents (e.g., Cl, Br) at the pyrimidine 2-position.
  • Test against enzyme panels (IC₅₀) and correlate with steric/electronic parameters (Hammett constants) .

What strategies mitigate crystallization challenges during scale-up?

Advanced Research Question
Methodological Solutions :

Seeding : Introduce pure crystal seeds to control nucleation .

Antisolvent Addition : Use ethanol/water mixtures to induce crystallization .

Polymorph Screening : High-throughput screening (HTS) with 96-well plates to identify stable forms .

Case Study : A scale-up from 1 g to 100 g batch reduced yield from 81% to 67% due to amorphous precipitation. Adjusting cooling rates (+0.1°C/min) restored crystallinity .

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